6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene - 174264-47-2

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

Catalog Number: EVT-387107
CAS Number: 174264-47-2
Molecular Formula: C34H41NO4SSi
Molecular Weight: 587.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene is a selective estrogen receptor modulator (SERM) that has been widely recognized for its role in preventing bone loss and treating osteoporosis, particularly in postmenopausal women. The compound's ability to act as an estrogen agonist or antagonist in different tissues has led to a broad spectrum of clinical applications and a growing interest in understanding its mechanisms of action and potential benefits in various fields of medicine12.

(6-Azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane

  • Compound Description: This compound serves as an intermediate in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine. It undergoes an intramolecular Huisgen azide–alkyne cycloaddition reaction. []

Methyl 3,4-Anhydro-6-bromo-2-O-tert-butyldimethylsilyl-6-deoxy-α-d-allopyranoside

  • Compound Description: This compound is an epoxide derivative synthesized from α-d-glucose. It features a "tert-butyldimethylsilyl" group introduced as a protecting group during synthesis. []

6-[(tert-Butyldimethylsilyl)oxy]-3-ethenyl-7-methoxy-4-[(trimethylsilyl)ethynyl]naphtho[2,3-c]furan-1(3H)-one

  • Compound Description: This compound features a tricyclic core with a "tert-butyldimethylsilyl" group attached to the oxygen of the furan ring. []

tert-Butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate

  • Compound Description: This reagent is used in multicomponent coupling reactions, especially in synthesizing substituted glycolic acid derivatives. It features a "tert-butyldimethylsilyl" group directly attached to the carbon bearing the keto group. []

4-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-7-methyl-5-(oxiran-2-ylmethyl)-2-benzofuran-3(1H)-one

  • Compound Description: This compound is an intermediate in the attempted synthesis of mycophenolic acid. It features a "tert-butyldimethylsilyl" group protecting a hydroxyl group on a benzofuran ring system. []

3,4‐bis(O‐tert‐butyldimethylsilyl)‐6‐O-tosyl‐D‐glucal

  • Compound Description: This compound is a glucal derivative utilized to investigate the mechanism of iodine(III)-promoted allylic oxidation in cyclic enol ethers. It features two "tert-butyldimethylsilyl" groups protecting the hydroxyl groups at the 3 and 4 positions of the sugar ring. []

7. (+/-)-6-tert-butyl-8-hydroxymethyl-2-phenyl-4H-1,3-benzodioxin* Compound Description: This compound contains a 1,3-benzodioxin group. []* Relevance: Both this compound and the target compound, "6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene," contain a "tert-butyl" group and a "hydroxy" group, indicating potential shared structural features or functionalities.

Mechanism of Action

The mechanism by which raloxifene exerts its effects on bone cells involves the modulation of osteoclast and osteoblast activity. Studies have shown that raloxifene can significantly reduce the number of osteoclasts in a concentration-dependent manner, suggesting an antiresorptive role. This reduction in osteoclasts correlates with a decrease in bone resorption, which is believed to be mediated by different pathways than osteoclast formation. Furthermore, raloxifene has been observed to stimulate osteoblast proliferation, an effect that is blocked by estrogen-receptor antagonists, indicating that its action on osteoblasts is mediated through estrogen receptors. The compound also influences the expression of osteoblast-specific transcription factors and collagen type I, which are essential for bone formation1.

In addition to its effects on bone cells, raloxifene has been shown to modulate the synthesis of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in osteoclastogenesis and bone resorption. Clinical studies have reported that treatment with raloxifene can lead to a significant decrease in the circulating levels of these cytokines in postmenopausal women with osteoporosis, further supporting its osteoprotective effects2.

Raloxifene's cardiovascular benefits are attributed to its ability to stimulate nitric oxide (NO) release from endothelial cells. This effect is achieved through an acute activation of endothelial nitric oxide synthase (eNOS), which is mediated by estrogen receptors. The activation of eNOS by raloxifene does not involve changes in eNOS mRNA or protein levels, indicating that the compound enhances NO release through a non-transcriptional mechanism3.

Applications in Various Fields

Osteoporosis Treatment

Raloxifene's primary application is in the prevention and treatment of osteoporosis in postmenopausal women. By modulating osteoclast and osteoblast activity, raloxifene helps maintain bone density and prevent fractures. The compound's ability to decrease the expression of cytokines involved in bone resorption further contributes to its therapeutic efficacy in osteoporosis management12.

Cardiovascular Health

The vasculo-protective effects of raloxifene are of particular interest in the field of cardiovascular health. By promoting NO release from endothelial cells, raloxifene may contribute to the maintenance of vascular homeostasis and the prevention of cardiovascular diseases, which are often associated with postmenopausal status3.

Neuroprotection

Raloxifene has also been reported to exert neuroprotective effects, particularly in the context of dopaminergic neuron protection. The compound's ability to activate G protein-coupled estrogen receptor 1 (GPER1) and subsequent Akt signaling pathways has been associated with increased levels of neuroprotective factors such as Bcl-2 and brain-derived neurotrophic factor (BDNF). These findings suggest potential applications of raloxifene in the treatment of neurodegenerative diseases4.

Prostate Cancer

In the field of oncology, raloxifene has been studied for its effects on androgen-independent human prostate cancer cell lines. The compound induces apoptosis in these cells through a caspase-dependent pathway, demonstrating its potential as a therapeutic agent in the treatment of prostate cancer. The presence of estrogen receptors, particularly ER-beta, in prostate cancer cells provides a mechanistic basis for raloxifene's anticancer activity5.

Properties

CAS Number

174264-47-2

Product Name

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C34H41NO4SSi

Molecular Weight

587.8 g/mol

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3

InChI Key

LVZAJJMYYKOTDQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

[6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone;

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.